molecular formula C15H12N4O3 B14155294 N'-[(1E,2E)-3-(3-nitrophenyl)prop-2-en-1-ylidene]pyridine-4-carbohydrazide

N'-[(1E,2E)-3-(3-nitrophenyl)prop-2-en-1-ylidene]pyridine-4-carbohydrazide

Cat. No.: B14155294
M. Wt: 296.28 g/mol
InChI Key: ALVBNBDHRRMTDX-RJMXLKIRSA-N
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Description

N’-[(1E,2E)-3-(3-nitrophenyl)prop-2-en-1-ylidene]pyridine-4-carbohydrazide is a chemical compound known for its unique structure and potential applications in various fields. The compound features a nitrophenyl group and a pyridine ring, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E,2E)-3-(3-nitrophenyl)prop-2-en-1-ylidene]pyridine-4-carbohydrazide typically involves the condensation of 3-nitrobenzaldehyde with pyridine-4-carbohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require heating to facilitate the condensation process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E,2E)-3-(3-nitrophenyl)prop-2-en-1-ylidene]pyridine-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

N’-[(1E,2E)-3-(3-nitrophenyl)prop-2-en-1-ylidene]pyridine-4-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(1E,2E)-3-(3-nitrophenyl)prop-2-en-1-ylidene]pyridine-4-carbohydrazide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyridine ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(1E,2E)-3-(3-nitrophenyl)prop-2-en-1-ylidene]pyridine-4-carbohydrazide is unique due to its combination of a nitrophenyl group and a pyridine ring, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H12N4O3

Molecular Weight

296.28 g/mol

IUPAC Name

N-[(E)-[(E)-3-(3-nitrophenyl)prop-2-enylidene]amino]pyridine-4-carboxamide

InChI

InChI=1S/C15H12N4O3/c20-15(13-6-9-16-10-7-13)18-17-8-2-4-12-3-1-5-14(11-12)19(21)22/h1-11H,(H,18,20)/b4-2+,17-8+

InChI Key

ALVBNBDHRRMTDX-RJMXLKIRSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C=N/NC(=O)C2=CC=NC=C2

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC=NNC(=O)C2=CC=NC=C2

solubility

1.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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